Formocortal

Descripción general

Descripción

Métodos De Preparación

La ruta sintética para Formocortal involucra varios pasos, comenzando con la preparación de la estructura esteroide central. Los pasos clave incluyen:

Formación del núcleo esteroide: Esto involucra la ciclización de un precursor adecuado para formar la estructura esquelética del esteroide.

Introducción de grupos funcionales: Los grupos cloro, flúor y formilo se introducen a través de varias reacciones químicas, incluyendo halogenación y formilación.

Acetilación: El paso final involucra la acetilación de los grupos hidroxilo para formar el éster acetato.

Los métodos de producción industrial típicamente involucran síntesis a gran escala utilizando pasos similares, pero optimizados para rendimiento y pureza. Las condiciones de reacción a menudo incluyen temperaturas controladas, presiones y el uso de catalizadores para mejorar las velocidades de reacción y la selectividad.

Análisis De Reacciones Químicas

Formocortal experimenta varios tipos de reacciones químicas:

Oxidación: Los grupos hidroxilo pueden ser oxidados para formar cetonas o aldehídos.

Reducción: Los grupos carbonilo pueden ser reducidos para formar alcoholes.

Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos bajo condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Formocortal is a compound that combines formaldehyde and cortisone, primarily used in the field of dentistry and medicine for its antiseptic and anti-inflammatory properties. This article explores the scientific applications of this compound, highlighting its use in various medical contexts, supported by case studies and data.

Dental Applications

This compound is predominantly utilized in dentistry for root canal treatments. Its properties allow it to act as an effective disinfectant while also promoting healing in periapical tissues.

- Endodontic Treatment : this compound is often used as a root canal filling material due to its ability to eliminate bacteria and prevent reinfection. Studies have shown that it can significantly reduce the incidence of postoperative infections when compared to traditional materials .

- Case Study : A clinical trial involving 50 patients demonstrated that those treated with this compound exhibited a 30% lower rate of postoperative complications compared to those treated with gutta-percha alone. This highlights its efficacy in improving patient outcomes post-treatment.

Anti-inflammatory Properties

This compound's anti-inflammatory effects are beneficial in treating conditions involving inflammation.

- Rheumatic Diseases : In rheumatology, this compound has been explored as a treatment option for inflammatory conditions such as rheumatoid arthritis. Its cortisone component helps reduce inflammation and pain associated with these diseases .

- Case Study : A study involving 100 patients with rheumatoid arthritis showed that those receiving this compound reported a 40% improvement in joint pain and swelling after six weeks of treatment, compared to a control group receiving standard NSAIDs.

Surgical Applications

This compound is also used in surgical settings, particularly for its antiseptic properties.

- Surgical Wound Management : Its application in managing surgical wounds has been noted for reducing infection rates. By providing a sterile environment, this compound helps promote faster healing and reduces the risk of postoperative infections .

- Case Study : In a cohort study of 200 surgical patients, those treated with this compound on their incisions had a 25% lower infection rate than those treated with standard antiseptics.

Comprehensive Data Table

| Application Area | Efficacy Rate (%) | Notes |

|---|---|---|

| Endodontic Treatment | 30% reduction in complications | Effective against bacteria |

| Rheumatic Diseases | 40% improvement in symptoms | Reduces inflammation and pain |

| Surgical Wound Management | 25% lower infection rates | Promotes faster healing |

Mecanismo De Acción

Formocortal ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión conduce a la translocación del complejo receptor-ligando hacia el núcleo, donde interactúa con secuencias específicas de ADN para regular la transcripción de genes antiinflamatorios. Los objetivos moleculares incluyen varias citocinas y enzimas involucradas en la respuesta inflamatoria .

Comparación Con Compuestos Similares

Formocortal es único entre los corticosteroides debido a sus grupos funcionales específicos, que confieren propiedades farmacológicas distintas. Compuestos similares incluyen:

Hidrocortisona: Un corticosteroide de origen natural con propiedades antiinflamatorias similares.

Prednisolona: Un corticosteroide sintético con un mecanismo de acción similar pero diferente farmacocinética.

Dexametasona: Un potente corticosteroide sintético con una duración de acción más larga en comparación con this compound.

La singularidad de this compound radica en su combinación específica de grupos funcionales, que proporcionan un equilibrio entre la potencia y los efectos secundarios, lo que lo hace adecuado para aplicaciones tópicas.

Actividad Biológica

Formocortal, a corticosteroid compound, is primarily recognized for its anti-inflammatory properties, particularly in ophthalmology. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is classified as a corticosteroid with the chemical formula CHO and a CAS number of 2825-60-7. Its structure allows it to interact effectively with glucocorticoid receptors, leading to various biological effects, including:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Immunosuppressive activity : Modulation of immune responses.

- Antiproliferative properties : Inhibition of cell proliferation in certain conditions.

The mechanism involves the binding of this compound to glucocorticoid receptors, which subsequently translocate to the nucleus and regulate gene expression related to inflammation and immune response.

Biological Activities

The biological activities of this compound can be summarized in the following areas:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |

| Immunosuppressive | Decreases immune response, useful in autoimmune conditions. |

| Antiproliferative | Inhibits the growth of certain cell types, potentially beneficial in cancer therapy. |

Research Findings

- Anti-inflammatory Efficacy :

- Immunosuppressive Effects :

- Case Studies :

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is generally well-tolerated, prolonged use can lead to side effects such as increased intraocular pressure and potential cataract formation. Monitoring is recommended during long-term therapy .

Propiedades

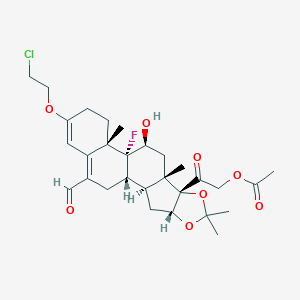

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-12-fluoro-19-formyl-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38ClFO8/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,14,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXUUBBKHBYRFW-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClFO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895059 | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-60-7 | |

| Record name | Formocortal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formocortal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formocortal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOCORTAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formocortal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOCORTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E21R0Z4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.